molecular formula C4H12N2 B093853 N-Ethylethylenediamine CAS No. 110-72-5

N-Ethylethylenediamine

Cat. No. B093853
CAS RN: 110-72-5
M. Wt: 88.15 g/mol
InChI Key: SCZVXVGZMZRGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylethylenediamine is a compound that can be synthesized through various chemical reactions. It is a derivative of ethylenediamine, where an ethyl group is added to one of the nitrogen atoms. This modification can potentially alter the physical and chemical properties of the molecule, making it suitable for specific applications. The synthesis of N-Ethylethylenediamine has been explored using diethyl carbonate and ethylenediamine as raw materials, with Y zeolites acting as catalysts, demonstrating a high yield under optimized conditions .

Synthesis Analysis

The synthesis of N-Ethylethylenediamine has been achieved through a gas-solid phase catalytic process using diethyl carbonate and ethylenediamine. Y zeolites, particularly those modified with sodium, have been found to be the most effective catalysts for this reaction. The optimal conditions for the synthesis include a reaction temperature of 240°C, a molar ratio of ethylenediamine to diethyl carbonate of 2, and specific flow rates for the weight hourly space velocity and nitrogen. Under these conditions, the yield of N-Ethylethylenediamine can reach up to 93.1% .

Molecular Structure Analysis

While the specific molecular structure analysis of N-Ethylethylenediamine is not detailed in the provided papers, the structure of related compounds has been investigated using various analytical techniques. For instance, the structure of a novel long-chain acyclic phosphazene was confirmed by single-crystal X-ray studies . Similarly, the structure of protective layers formed on steel surfaces by N,N'-bis(1-phenylethanol)ethylenediamine was investigated using SEM, UV-visible, and FTIR analyses .

Chemical Reactions Analysis

N-Ethylethylenediamine can be involved in various chemical reactions due to its amine functionality. For example, the n-butyllithium/N,N,N',N'-tetramethylethylenediamine system has been used to polymerize 1,3-cyclohexadiene, indicating that ethylenediamine derivatives can participate in anionic polymerization reactions . Additionally, the metalation of benzene and ferrocene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine has been studied, showcasing the reactivity of such complexes in organic and organometallic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Ethylethylenediamine derivatives can vary based on their structure. For instance, the surfactants synthesized from triethylene tetramine and ethyl bromide exhibited properties such as surface tension, critical micelle concentration, and interfacial tension, which were correlated to their chemical structures . The oligomerization of ethylene by n-butyl-lithium in the presence of N,N,N',N'-tetramethylethylenediamine resulted in linear alkyl-lithium compounds with narrow molecular weight distributions, indicating the absence of transfer or termination steps in the reaction mechanism .

Scientific Research Applications

  • Catalytic Synthesis : N-Ethylethylenediamine can be synthesized using diethyl carbonate and ethylenediamine, with Y zeolites as the most effective catalyst. This process achieves a high yield of N-Ethylethylenediamine under specific conditions (Cui Zi-xiang, 2013).

  • Corrosion Inhibition : N-Ethylethylenediamine derivatives like N,N'-bis(1-phenylethanol)ethylenediamine show potential as inhibitors against steel corrosion in acidic media. This compound exhibits both physical and chemical adsorptive interactions on steel surfaces (G. Sığırcık, D. Yıldırım, T. Tüken, 2017).

  • Biological Applications : Pd(Eten)Cl2 complex, where Eten = N-ethylethylenediamine, was synthesized and its interaction with various biologically relevant ligands was investigated. This research provides insights into the potential biological applications of N-Ethylethylenediamine complexes (Fawzia Al-Kallaf et al., 2016).

  • Structural Analysis in Complexes : In complexes like tetracyano(N-ethylethylenediamine)cobaltate(III) and ferrate(III), the N-Ethyl group's conformation was studied using NMR spectroscopy. Such analyses help in understanding the molecular interactions in these complexes (M. Goto, Y. Kuroda, 1988).

  • Synthesis of Other Compounds : N-Ethylethylenediamine is used in the synthesis of other compounds like N-ethyl-2,3-dioxopiperazine, which shows the versatility of this compound in chemical synthesis (Xie Jian-wei, 2005).

  • Catalyst Deactivation Study : The deactivation of Cu–Zn–Al catalysts in the synthesis of N-Ethylethylenediamine was investigated, providing insights into the challenges and solutions in catalyst life and efficiency (Hefang Wang et al., 2007).

  • Cancer Research : N-Ethylethylenediamine complexes have been studied for their potential in inhibiting the growth of cancer cells, indicating a possible application in cancer treatment (R. E. Morris et al., 2001).

Safety And Hazards

N-Ethylethylenediamine is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

N'-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVXVGZMZRGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059390
Record name 2-Aminoethyl(ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylethylenediamine

CAS RN

110-72-5
Record name N-Ethylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Aminoethyl(ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethyl(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYLETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/941MVD708N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethylethylenediamine
Reactant of Route 2
Reactant of Route 2
N-Ethylethylenediamine
Reactant of Route 3
Reactant of Route 3
N-Ethylethylenediamine
Reactant of Route 4
Reactant of Route 4
N-Ethylethylenediamine
Reactant of Route 5
Reactant of Route 5
N-Ethylethylenediamine
Reactant of Route 6
Reactant of Route 6
N-Ethylethylenediamine

Citations

For This Compound
610
Citations
C Gao, W Tang, D Yan, P Zhu, P Tao - Polymer, 2001 - Elsevier
… by polyaddition of piperazine (B 2 ) and N-ethylethylenediamine (BB′ 2 ) to divinylsulfone (A … -amino groups of piperazine and N-ethylethylenediamine react rapidly with vinyl groups of …
Number of citations: 32 www.sciencedirect.com
H Wang, L Chen, G Bai, D Luan, Y Li, X Yan… - Catalysis …, 2007 - Elsevier
… synthesis of N-ethylethylenediamine from ethylenediamine … to synthesize N-ethylethylenediamine from ethylenediamine … -based catalysts for the synthesis of N-ethylethylenediamine …
Number of citations: 13 www.sciencedirect.com
V Sýkora, P Pitter, I Bittnerová, T Lederer - Water Research, 2001 - Elsevier
… Experiments with non-adapted activated sludge showed that the only substances degraded during a 20-day period were ethylenediamine, N–ethylethylenediamine and asymmetrically …
Number of citations: 109 www.sciencedirect.com
I Grenthe, P Paoletti, M Sandstroem… - Inorganic …, 1979 - ACS Publications
The crystal and molecular structures of the title compounds have been determined by three-dimensional X-ray diffraction data by using an automatic four-circle diffractometer. The red …
Number of citations: 134 pubs.acs.org
C Gao, D Yan, X Zhu, W Huang - Polymer, 2001 - Elsevier
… approach has been developed, and a new kind of water-soluble hyperbranched poly(sulfone-amine)s was successfully prepared by one-step polyaddition of N-ethylethylenediamine (…
Number of citations: 50 www.sciencedirect.com
ÅU Burman, KHU Ström - Journal of Chemical & Engineering …, 2013 - ACS Publications
The temperature and the composition of the vapor and liquid phases at equilibrium were measured at atmospheric pressure and (50 and 20) kPa for the binary mixtures: water (1) and …
Number of citations: 13 pubs.acs.org
H Zhang, LM Yang, H Pan, E Ganz - Crystal Growth & Design, 2020 - ACS Publications
We, for the first time, unveil the underlying mechanism of CO 2 adsorption in N-ethylethylenediamine (e-2) functionalized M 2 (dobpdc) (M = Mg, Sc–Zn) metal–organic frameworks …
Number of citations: 14 pubs.acs.org
WW Fang, MM Mu, J Tian, LG Chen, Y Li - Chemical Papers, 2016 - degruyter.com
… It is known that N-ethylethylenediamine (EEDA) always serves as one of the most important building blocks and is widely employed in the synthesis of some antibacterials including …
Number of citations: 7 www.degruyter.com
T Akitsu, Y Einaga - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… ], [Cu(C4H12N2)2]3[Co(CN)6]2·4H2O or {[Cu3Co2(CN)12(C4H12N2)6]·4H2O}n, was crystallized from an aqueous reaction mixture containing Cu(ClO4)2, N-ethylethylenediamine and …
Number of citations: 21 scripts.iucr.org
C Gao, W Tang, D Yan, Z Wang, P Zhu… - Science in China Series B …, 2001 - Springer
The new approach for synthesis of hyperbranched polymers from commercially available A 2 and type monomers was extended to synthesize hyperbranched copolymers. In this work, …
Number of citations: 23 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.